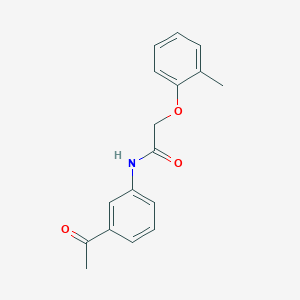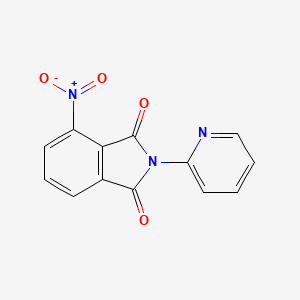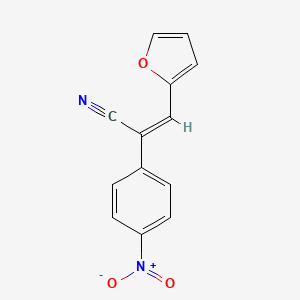![molecular formula C20H22N4O2S B5588688 3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)
3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.14634713 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Inhibitors and Cytochrome P450 Isoforms
Research emphasizes the importance of understanding the metabolism of drugs by Cytochrome P450 (CYP) enzymes due to the potential for drug-drug interactions when multiple drugs are administered to patients. The selectivity of chemical inhibitors, such as the compound , plays a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism. This knowledge is critical for predicting possible drug interactions and ensuring patient safety (Khojasteh et al., 2011).
Chemistry and Pharmacology of Stereoisomers
The compound's structural characteristics, particularly its piperidine ring, contribute to its unique activity within the 4-anilidopiperidine class of opiates. Research into ohmefentanyl, a structurally related compound, highlights the impact of modifications to the piperidine ring on biological activity. These insights suggest the potential of 3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine in developing new pharmacological agents (Brine et al., 1997).
Ligands for D2-like Receptors
The study of arylcycloalkylamines highlights the importance of arylalkyl substituents, like those in the compound of interest, in improving the potency and selectivity of binding affinity at D2-like receptors. This is relevant for the design of new antipsychotic agents, suggesting a potential application of the compound in psychiatric medication (Sikazwe et al., 2009).
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, closely related to the compound , are significant in the design of drugs with a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This underscores the versatility of the piperidine and piperazine scaffolds in medicinal chemistry (Rathi et al., 2016).
DNA Minor Groove Binders
The study of Hoechst 33258 and its analogues, which bind to the minor groove of DNA, illustrates the potential of structurally similar compounds, including those with piperidine elements, to interact with DNA. These interactions are crucial for the development of new drugs targeting genetic diseases or cancer (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-[5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-20(15-6-3-2-4-7-15)10-5-11-24(13-20)18(25)17-9-8-16(26-17)12-27-19-21-14-22-23-19/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCPSSXZDRTIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=C(O2)CSC3=NC=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylamine](/img/structure/B5588614.png)

![4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)
![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5588655.png)
![3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B5588661.png)

![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)



